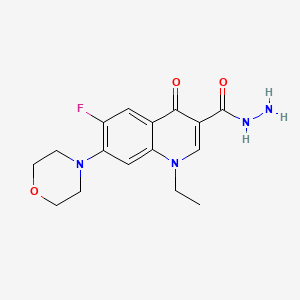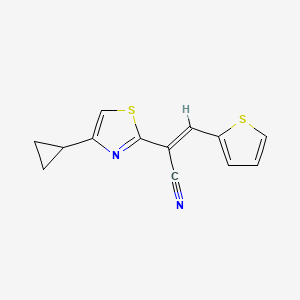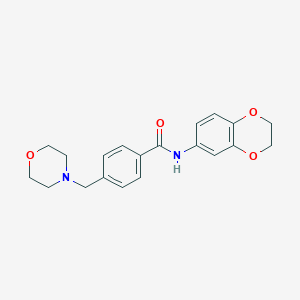
1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide, also known as EFMOQ, is a chemical compound that belongs to the class of quinolone carboxylic acid derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the inhibition of DNA synthesis by targeting the bacterial topoisomerase II enzyme. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It exhibits antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It also exhibits antifungal activity against various fungal strains. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has several advantages for lab experiments. It exhibits significant antibacterial, antifungal, and anticancer activities, making it a promising therapeutic agent for the treatment of various diseases. However, this compound has some limitations as well. It is relatively unstable and requires specific conditions for storage and handling.
Orientations Futures
There are several future directions for the research on 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide. Firstly, further studies are needed to investigate its potential use as a therapeutic agent for the treatment of various diseases such as tuberculosis, malaria, and cancer. Secondly, the synthesis of this compound can be optimized to improve its stability and reduce its toxicity. Thirdly, the mechanism of action of this compound can be further elucidated to understand its mode of action in more detail. Finally, the potential of this compound as a lead compound for the development of new drugs can be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant antibacterial, antifungal, and anticancer activities and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis and mode of action.
Méthodes De Synthèse
The synthesis of 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the condensation of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with 4-morpholinylhydrazine followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pH to obtain the final product.
Applications De Recherche Scientifique
1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as tuberculosis, malaria, and cancer.
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-2-20-9-11(16(23)19-18)15(22)10-7-12(17)14(8-13(10)20)21-3-5-24-6-4-21/h7-9H,2-6,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPSEAFNDRHTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)

![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)
![1-ethyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrrole-2-carbonitrile](/img/structure/B5363758.png)

![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)